molecular formula C8H13NO B11922780 Aziridin-1-yl(cyclopentyl)methanone CAS No. 36601-87-3

Aziridin-1-yl(cyclopentyl)methanone

Cat. No.: B11922780
CAS No.: 36601-87-3
M. Wt: 139.19 g/mol
InChI Key: UMOYWKWGQHDUCC-UHFFFAOYSA-N
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Description

Aziridin-1-yl(cyclopentyl)methanone is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridin-1-yl(cyclopentyl)methanone typically involves the reaction of aziridine with cyclopentanone under specific conditions. One common method involves the use of a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out in an organic solvent like acetonitrile at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher efficiency and yield. The use of automated systems and reactors can also minimize the risk of side reactions and improve the overall safety of the process .

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yl(cyclopentyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Ring Opening: Common nucleophiles include amines, thiols, and alcohols.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Substitution: Substitution reactions often require the use of strong bases or acids to activate the aziridine ring.

Major Products Formed

Mechanism of Action

The mechanism of action of aziridin-1-yl(cyclopentyl)methanone involves the activation of the aziridine ring, which can then undergo nucleophilic attack. The ring strain in the aziridine moiety makes it highly reactive, allowing it to participate in various chemical reactions. The compound can form aziridinium ions in the presence of acids, which are highly reactive intermediates that can further react with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridin-1-yl(cyclopentyl)methanone is unique due to its specific combination of the aziridine ring and the cyclopentyl group.

Properties

CAS No.

36601-87-3

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

aziridin-1-yl(cyclopentyl)methanone

InChI

InChI=1S/C8H13NO/c10-8(9-5-6-9)7-3-1-2-4-7/h7H,1-6H2

InChI Key

UMOYWKWGQHDUCC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)N2CC2

Origin of Product

United States

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